molecular formula C19H16N6O3 B2861769 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892481-46-8

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Cat. No. B2861769
M. Wt: 376.376
InChI Key: UCCADHDKIAFIAK-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide” is a derivative of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one . It’s part of a class of compounds that have shown potential as antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a bromophenyl-dihydro-thioxopyrido-pyrimidinone with hydrazonoyl chlorides or the reaction of a hydrazino-pyrido-pyrimidinone with different aldehydes followed by cyclization of the products . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent .


Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O). The 1H NMR (DMSO-d6) spectrum shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable). The 13C NMR (DMSO-d6) spectrum shows δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

Scientific Research Applications

Anti-Asthma Agents

Research into triazolopyrimidine derivatives has revealed potential applications as anti-asthma agents. Compounds in this class have shown activity as mediator release inhibitors in human basophil histamine release assays. This suggests a potential avenue for therapeutic intervention in asthma through the modulation of inflammatory mediator release (Medwid et al., 1990).

Radioligands for Imaging

Derivatives of triazolopyrimidines, such as DPA-714 within the phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been identified as selective ligands for the translocator protein (18 kDa). This is significant for the development of radioligands like [18F]DPA-714, which can be used in positron emission tomography (PET) imaging to study neuroinflammation and other pathological conditions (Dollé et al., 2008).

Antimicrobial Activity

The synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has demonstrated antimicrobial activity. These compounds represent a new class of agents with potential application in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Anticancer and Antioxidant Agents

A series of triazolopyrimidines has been synthesized and evaluated for their biological activities, showing promise as anticancer and antioxidant agents. This highlights the potential of such compounds in the development of new treatments for cancer and in combating oxidative stress (Gilava et al., 2020).

Antibacterial Agents

Research has also focused on the development of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents. These compounds have shown efficacy against a range of bacteria, suggesting a potential role in addressing antibiotic resistance (Kumar et al., 2009).

Future Directions

Given the potential antimicrobial properties of similar compounds , there may be future research opportunities in exploring the biological activities of this compound. Further studies could also focus on optimizing the synthesis process and investigating the compound’s mechanism of action.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCADHDKIAFIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

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